molecular formula C17H14ClNO2 B1453723 6-(2-Chlorophenoxy)-2,3-dimethyl-1,4-dihydroquinolin-4-one CAS No. 1184643-06-8

6-(2-Chlorophenoxy)-2,3-dimethyl-1,4-dihydroquinolin-4-one

Cat. No. B1453723
M. Wt: 299.7 g/mol
InChI Key: KONMQGLHIQAIBE-UHFFFAOYSA-N
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Description

The compound “6-(2-Chlorophenoxy)-2,3-dimethyl-1,4-dihydroquinolin-4-one” is a quinoline derivative. Quinolines are aromatic compounds that contain two fused six-membered rings, one of which is a benzene ring and the other is a nitrogen-containing pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, with a chlorophenoxy group at the 6-position and two methyl groups at the 2 and 3 positions of the quinoline .


Chemical Reactions Analysis

As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. The chlorophenoxy group might be susceptible to nucleophilic substitution reactions, while the methyl groups could potentially undergo oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic quinoline ring system would likely contribute to its stability and possibly its solubility in organic solvents .

Scientific Research Applications

Chemistry and Synthesis

The compound is involved in chemical processes such as the cyclisation of N-(1,1-dimethylpropargyl) anilines, leading to the formation of 6-substituted-2,2-dimethyl-1,2-dihydroquinolines. These compounds exhibit interesting reactivity, as shown by their ability to undergo transformations like chlorination, epoxidation, and oxymercuration, leading to various derivative compounds (Williamson & Ward, 2005).

Biological Evaluation

Certain derivatives, particularly those with a 6-chloro substitution, have been synthesized and tested for their antimycobacterial, photosynthesis-inhibiting, and antialgal activities. Some compounds displayed significant activity, outperforming standard drugs like isoniazid against certain strains of Mycobacterium. The compounds also showed substantial photosynthesis-inhibiting activity, indicating potential agricultural or biological applications (Kubicová et al., 2003).

Crystal Engineering and Structural Analysis

The compound and its derivatives have been studied for their crystal engineering properties. Cocrystals involving diastereoisomers of 1,4-dihydropyridine derivatives have been analyzed, providing insights into the molecular structure and potential applications in material science (Linden et al., 2006).

Antioxidant and Antitumor Properties

The compound is part of a family of molecules that have shown a range of potent biological properties, including antioxidant and antitumor activities. Detailed structural analysis and spectroscopic studies provide a deep understanding of these molecules and their potential therapeutic applications (Parry et al., 2021).

Anti-inflammatory and Analgesic Properties

Certain derivatives have been tested for their anti-inflammatory and analgesic properties, indicating the compound's potential in pharmaceutical applications (Khalturina et al., 2010).

Safety And Hazards

Without specific toxicity data for this compound, it’s difficult to provide accurate information about its safety and hazards .

Future Directions

Future research on this compound could potentially explore its synthesis, reactivity, and possible biological activity. It could also be interesting to investigate its physical and chemical properties in more detail .

properties

IUPAC Name

6-(2-chlorophenoxy)-2,3-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-10-11(2)19-15-8-7-12(9-13(15)17(10)20)21-16-6-4-3-5-14(16)18/h3-9H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONMQGLHIQAIBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C(C1=O)C=C(C=C2)OC3=CC=CC=C3Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chlorophenoxy)-2,3-dimethyl-1,4-dihydroquinolin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-Chlorophenoxy)-2,3-dimethyl-1,4-dihydroquinolin-4-one
Reactant of Route 2
6-(2-Chlorophenoxy)-2,3-dimethyl-1,4-dihydroquinolin-4-one
Reactant of Route 3
6-(2-Chlorophenoxy)-2,3-dimethyl-1,4-dihydroquinolin-4-one
Reactant of Route 4
6-(2-Chlorophenoxy)-2,3-dimethyl-1,4-dihydroquinolin-4-one
Reactant of Route 5
6-(2-Chlorophenoxy)-2,3-dimethyl-1,4-dihydroquinolin-4-one
Reactant of Route 6
6-(2-Chlorophenoxy)-2,3-dimethyl-1,4-dihydroquinolin-4-one

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